

Application Notes & Protocols: One-Pot Synthesis of Diarylalkynes via Sonogashira Coupling

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient one-pot synthesis of both symmetrical and unsymmetrical diarylalkynes utilizing the Sonogashira reaction. Diarylalkynes are crucial building blocks in the development of pharmaceuticals, organic materials, and natural products.[1][2][3] The methodologies outlined below offer streamlined approaches that avoid the need for protecting groups, thereby enhancing atom economy and reducing synthetic steps.[1][4]

Two primary one-pot strategies are detailed: one employing propiolic acid as a versatile difunctional alkyne source, and another utilizing (trimethylsilyl)acetylene. These protocols are distinguished by their mild reaction conditions and broad substrate scope, accommodating a variety of functional groups.[1][3]

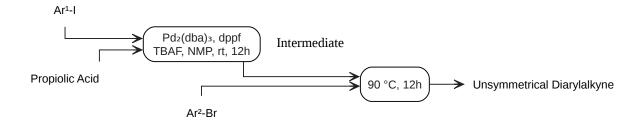
Method 1: Propiolic Acid as a Difunctional Alkyne Synthon

This innovative one-pot method involves a sequential Sonogashira coupling and decarboxylative coupling, using propiolic acid as an acetylene equivalent.[1][4][5] This approach is particularly advantageous for creating unsymmetrical diarylalkynes from two different aryl halides without the need for protecting and deprotecting the alkyne.[1][4] The



reaction proceeds in two distinct stages at different temperatures, all within a single reaction vessel.[1][4]

Reaction Scheme



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Caption: One-pot synthesis of unsymmetrical diarylalkynes.

Experimental Protocol

This procedure details a general method for the palladium-catalyzed one-pot synthesis of unsymmetrical diarylalkynes.

Materials:

- Aryl iodide (1.0 equiv)
- Propiolic acid (1.0 equiv)
- Aryl bromide (1.0 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (5 mol%)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
- Tetrabutylammonium fluoride (TBAF) (6.0 equiv)
- N-Methyl-2-pyrrolidone (NMP) (to achieve 0.15 M concentration of halides)



- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried reaction flask under an inert atmosphere (Nitrogen or Argon), add the aryl iodide (1.0 equiv), propiolic acid (1.0 equiv), Pd₂(dba)₃ (5 mol%), and dppf (10 mol%).
- Add NMP to dissolve the reagents, followed by the addition of TBAF (6.0 equiv).
- Stir the reaction mixture at room temperature for 12 hours.
- After the initial 12-hour period, add the aryl bromide (1.0 equiv) to the same reaction mixture.
- Increase the temperature of the reaction mixture to 90 °C and stir for an additional 12 hours.
- Upon completion, cool the reaction to room temperature.
- Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylalkyne.

Quantitative Data

The following table summarizes the yields for the synthesis of various unsymmetrical diarylalkynes using the propiolic acid protocol.[4]



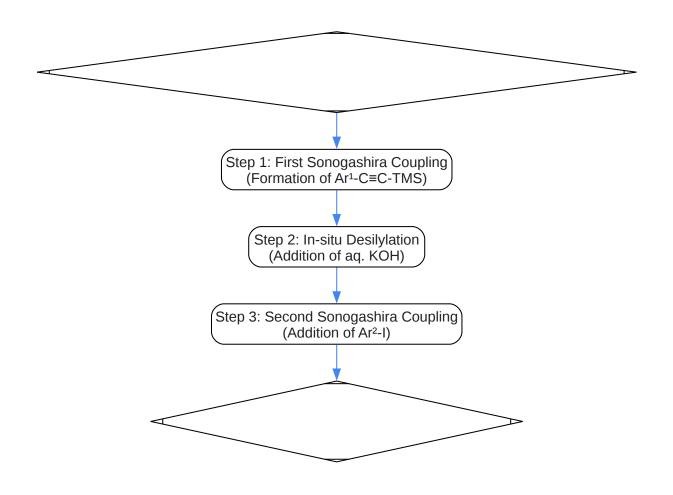
| Entry | Aryl lodide (Ar¹-l) | Aryl Bromide (Ar²-Br) | Product | Yield (%) |
|-------|-------------------------------------------|-----------------------------|-----------------------------------------------------------------|-----------|
| 1 | lodobenzene | 4-Bromotoluene | 1-Phenyl-2-(p- tolyl)acetylene | 78 |
| 2 | 4-lodoanisole | 4-Bromotoluene | 1-(4- Methoxyphenyl)- 2-(p- tolyl)acetylene | 75 |
| 3 | 4-lodotoluene | Bromobenzene | 1-Phenyl-2-(p- tolyl)acetylene | 76 |
| 4 | 1-lodo-4- (trifluoromethyl)b enzene | 4-Bromotoluene | 1-(p-Tolyl)-2-(4- (trifluoromethyl)p henyl)acetylene | 71 |
| 5 | 4-lodoanisole | 1-Bromo-4- fluorobenzene | 1-(4- Fluorophenyl)-2- (4- methoxyphenyl)a cetylene | 68 |

Method 2: (Trimethylsilyl)acetylene as an Acetylene Source

This one-pot procedure allows for the synthesis of unsymmetrical diarylalkynes from two different aryl halides and (trimethylsilyl)acetylene.[6] The process involves an initial Sonogashira coupling, followed by in-situ desilylation and a second Sonogashira coupling without the need for additional catalyst.[6]

Experimental Workflow





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Caption: Workflow for one-pot diarylalkyne synthesis.

Experimental Protocol

This protocol provides a general method for the one-pot synthesis of unsymmetrical diarylalkynes using (trimethylsilyl)acetylene.

Materials:

• First aryl halide (Ar1-X) (1.0 equiv)



- (Trimethylsilyl)acetylene (1.1 equiv)
- Second aryl iodide (Ar²-I) (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2 mol%)
- Copper(I) iodide (CuI) (4 mol%)
- Amine base (e.g., Diisopropylamine)
- Aqueous Potassium Hydroxide (KOH)
- Solvent (e.g., THF)
- Nitrogen or Argon gas
- Standard glassware for inert atmosphere reactions

Procedure:

- In a reaction flask under an inert atmosphere, dissolve the first aryl halide (1.0 equiv) in the chosen solvent.
- Add the amine base, (trimethylsilyl)acetylene (1.1 equiv), palladium catalyst (2 mol%), and Cul (4 mol%).
- Stir the mixture at room temperature until the first coupling is complete (monitor by TLC or GC).
- Once the formation of the aryl(trimethylsilyl)acetylene is complete, add aqueous potassium hydroxide to the reaction mixture to induce desilylation.
- After desilylation, add the second aryl iodide (1.2 equiv) to the same pot.
- Continue stirring at room temperature or with gentle heating until the second coupling is complete.



- Upon completion, perform a standard aqueous workup and extract the product with an organic solvent.
- Purify the crude product via flash column chromatography to yield the unsymmetrical diarylalkyne.

Quantitative Data

The following table presents the yields for the synthesis of various unsymmetrical diarylalkynes using the (trimethylsilyl)acetylene protocol.[6]

| Entry | First Aryl Halide (Ar¹-X) | Second Aryl Iodide (Ar²-I) | Product | Yield (%) |
|-------|------------------------------|-------------------------------|------------------------------------------------------|-----------|
| 1 | 4-lodotoluene | lodobenzene | 1-Phenyl-2-(p- tolyl)acetylene | 85 |
| 2 | 4-lodoanisole | lodobenzene | 1-(4- Methoxyphenyl)- 2- phenylacetylene | 82 |
| 3 | 1-Bromo-4- nitrobenzene | 4-lodotoluene | 1-(4- Nitrophenyl)-2- (p-tolyl)acetylene | 75 |
| 4 | 4- Bromobenzaldeh yde | 4-Iodoanisole | 4-((4- Methoxyphenyl)e thynyl)benzaldeh yde | 78 |
| 5 | 3-lodopyridine | 4-lodotoluene | 3-((p- Tolyl)ethynyl)pyri dine | 69 |

General Considerations and Safety

• Inert Atmosphere: Sonogashira reactions are typically sensitive to oxygen, which can lead to unwanted side reactions like the homocoupling of alkynes (Glaser coupling).[2] It is crucial to



perform these reactions under an inert atmosphere of nitrogen or argon.[3]

- Reagent Purity: The purity of solvents and reagents, particularly the amine base, is critical for the success of the reaction. Freshly distilled solvents and bases are recommended.
- Catalyst Handling: Palladium catalysts and copper(I) iodide should be handled with care in a fume hood.
- Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Handle all chemicals in a well-ventilated fume hood.

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